![molecular formula C13H13N3O3 B2865538 N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide CAS No. 2361639-79-2](/img/structure/B2865538.png)
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, also known as DAAO inhibitor, is a chemical compound that is used in scientific research to inhibit the activity of D-amino acid oxidase (DAAO). DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, which are important neurotransmitters in the central nervous system. The inhibition of DAAO by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide works by inhibiting the activity of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, which is an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide increases the levels of D-amino acids in the brain, which can have neuroprotective effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide are related to its inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide. The increase in D-amino acid levels in the brain can have a number of effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, and protection against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in lab experiments include its specificity for N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide and its ability to increase D-amino acid levels in the brain. However, there are also limitations to using N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Orientations Futures
There are a number of future directions for research on N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide, including:
1. Further investigation of the neuroprotective effects of D-amino acids and the potential therapeutic applications of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition in neurological disorders.
2. Development of more selective and potent N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibitors that can be used in clinical settings.
3. Examination of the effects of chronic N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide inhibition on brain function and behavior.
4. Investigation of the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in other physiological processes such as immune function and metabolism.
5. Development of new methods for measuring N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide activity and D-amino acid levels in the brain.
Méthodes De Synthèse
The synthesis of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide involves the reaction of 4-(2,6-Dioxo-1,3-diazinan-4-yl)aniline with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and the product is purified by column chromatography.
Applications De Recherche Scientifique
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been used in scientific research to study the role of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide in various neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The inhibition of N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide by N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide has been shown to increase the levels of D-amino acids in the brain, which can have neuroprotective effects.
Propriétés
IUPAC Name |
N-[4-(2,6-dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-11(17)14-9-5-3-8(4-6-9)10-7-12(18)16-13(19)15-10/h2-6,10H,1,7H2,(H,14,17)(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJZLMVIECDLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)
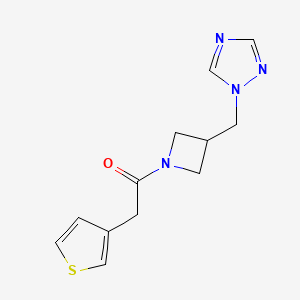
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
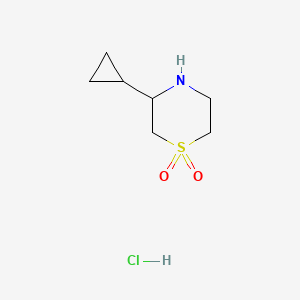
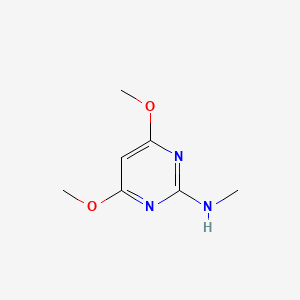
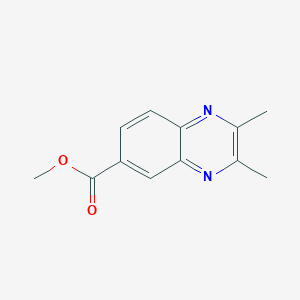
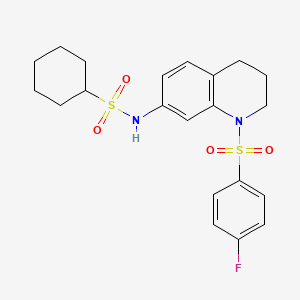
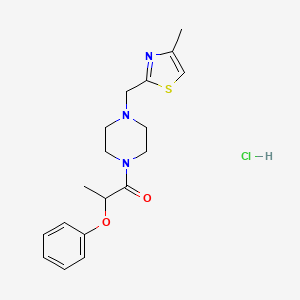
![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2865478.png)